molecular formula C7H5NO3 B14841204 6-Hydroxypyridine-2,4-dicarbaldehyde CAS No. 1393544-03-0

6-Hydroxypyridine-2,4-dicarbaldehyde

Cat. No.: B14841204
CAS No.: 1393544-03-0
M. Wt: 151.12 g/mol
InChI Key: BOTLMJWAMHJWJG-UHFFFAOYSA-N
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Description

6-Hydroxypyridine-2,4-dicarbaldehyde is a chemical compound with the molecular formula C7H5NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two aldehyde groups at the 2 and 4 positions and a hydroxyl group at the 6 position on the pyridine ring. It is used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypyridine-2,4-dicarbaldehyde typically involves the oxidation of 6-hydroxymethylpyridoxine derivatives. One common method includes the use of manganese dioxide as an oxidizing agent. The reaction conditions are carefully controlled to ensure regioselective oxidation, leading to the formation of the desired aldehyde groups .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves multiple steps, including acylation, esterification, reduction, and oxidation. The overall yield of the compound is optimized through careful control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxypyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives.

Scientific Research Applications

6-Hydroxypyridine-2,4-dicarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxypyridine-2,4-dicarbaldehyde involves its ability to form Schiff bases with primary amines. This reaction leads to the formation of imines, which can further participate in various biochemical pathways. The compound’s aldehyde groups are reactive and can form covalent bonds with nucleophilic sites on biomolecules, influencing their function .

Comparison with Similar Compounds

    2,6-Pyridinedicarboxaldehyde: Similar in structure but lacks the hydroxyl group at the 6 position.

    Pyridine-2,4-dicarboxaldehyde: Another derivative with carboxaldehyde groups at the 2 and 4 positions but without the hydroxyl group.

Uniqueness: 6-Hydroxypyridine-2,4-dicarbaldehyde is unique due to the presence of the hydroxyl group, which enhances its reactivity and allows for additional chemical modifications. This makes it a versatile compound in synthetic chemistry and biochemical applications .

Properties

CAS No.

1393544-03-0

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

6-oxo-1H-pyridine-2,4-dicarbaldehyde

InChI

InChI=1S/C7H5NO3/c9-3-5-1-6(4-10)8-7(11)2-5/h1-4H,(H,8,11)

InChI Key

BOTLMJWAMHJWJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C=O)C=O

Origin of Product

United States

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